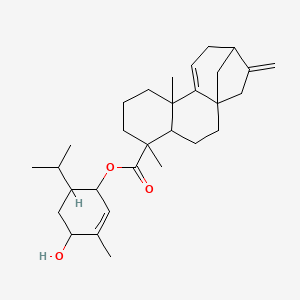

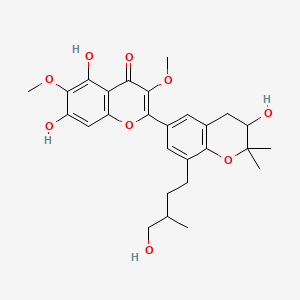

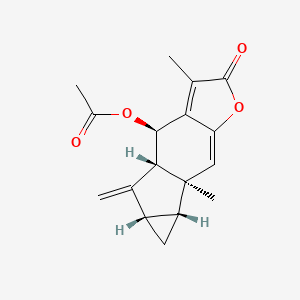

Chlorahololide C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Chlorahololide C undergoes various chemical reactions, including peroxidation. This reaction can convert shizukaol-type dimers into peroxidized chlorahololide-type dimers . The reaction conditions typically involve the presence of oxygen and may be facilitated by free radical mechanisms . Common reagents used in these reactions include small organic ester moieties, and the major products formed are peroxidized dimers with enhanced anti-inflammatory activity .

Scientific Research Applications

Chlorahololide C has several scientific research applications:

Pharmacology: It is a potent and selective potassium channel blocker, with an IC50 value of 3.6 μM. This makes it valuable in studies related to ion channel regulation and potential therapeutic applications for conditions involving potassium channels.

Anti-inflammatory Research: The compound has shown significant anti-inflammatory activity, particularly in its peroxidized form.

Cancer Research: Similar compounds like chlorahololide D have demonstrated potential in suppressing breast cancer progression by inducing apoptosis and inhibiting cell migration.

Mechanism of Action

Chlorahololide C exerts its effects primarily by blocking potassium channels. This inhibition affects the delayed rectifier potassium current (IK) in neurons . The mechanism involves binding to the potassium channels, thereby preventing the flow of potassium ions and altering cellular excitability . Additionally, the peroxidized form of this compound has enhanced anti-inflammatory properties, likely due to its interaction with specific molecular targets involved in inflammation .

Comparison with Similar Compounds

Chlorahololide C is part of a family of sesquiterpenoid dimers, which include shizukaol-type and sarcanolide-type dimers . Similar compounds include:

Shizukaol-type dimers: These are the earliest discovered and most widely reported sesquiterpenoid dimers.

Sarcanolide-type dimers: Another type of sesquiterpenoid dimer with distinct structural features.

Chlorahololide D: A lindenane-type sesquiterpenoid dimer

Properties

IUPAC Name |

methyl (2Z)-2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHPWXSVUDXDS-XMJAEXKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C\6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)